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Comprehensive Spectroscopic Profiling: 3-(2,5-
Dimethylphenyl)-3'-methoxypropiophenone[1][2]
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Compound of Interest |

3-(2,5-Dimethylphenyl)-3'-
Compound Name:
methoxypropiophenone
CAS No.: 898794-82-6
Cat. No.: B1327705

Chemical Identity & Structural Logic

Before interpreting spectra, we must establish the structural connectivity.[1][2] This molecule is
a dihydrochalcone, consisting of two distinct aromatic domains linked by a saturated ethylene
bridge.[1]

e Domain A (The Reporter): A 3-methoxyphenyl ketone.[2][3][4][5] This moiety dominates the
UV and lower-field NMR regions due to conjugation with the carbonyl.[2]

o Domain B (The Anchor): A 2,5-dimethylphenyl ring.[1][6][7] This electron-rich, sterically
crowded ring serves as the lipophilic tail.[1][2]

e The Linker: An ethylene (

) bridge that electronically isolates the two aromatic systems, simplifying the NMR
interpretation into two distinct, additive spin systems.[1][2]

Molecular Formula:

Molecular Weight: 268.35 g/mol

Synthetic Context & Impurity Matrix
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Understanding the synthesis is critical for interpreting "ghost peaks" in your spectra.[1][2] This
compound is typically synthesized via the catalytic hydrogenation of its chalcone precursor.[2]

Common Impurities:
e Unreduced Chalcone: Identified by alkene signals in

H NMR (
7.4—7.8, doublet) and a red-shifted Carbony! IR stretch (~1660 cm~1).[1][2]

o Over-reduced Alcohol: Loss of Carbonyl C=0 in IR; appearance of broad O-H stretch.[1][2]

Nuclear Magnetic Resonance (NMR) Profiling[8]

The NMR profile is characterized by the distinct separation of the two aromatic systems and the
classic

(approximate) pattern of the ethylene bridge.[2]

H NMR Data (400 MHz, )
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Expert Note: The chemical shift difference between the two methyl groups on the 2,5-dimethyl

ring is subtle (=0.04 ppm in proton, ~1-2 ppm in carbon).[1][2] The 2-methyl is often slightly

upfield in

C due to the "gamma-gauche" effect if steric crowding occurs with the alkyl chain.[1]

[2]

Infrared (IR) Spectroscopy[8][9]

The IR spectrum serves as a rapid "Go/No-Go" quality gate.[1][2] The absence of the alkene

stretch at 1660 cm~1 is the primary indicator of successful hydrogenation.[2]

Wavenumber (
Vibration Mode

Functional Group

Diagnostic Value

)
Conjugated ketone
1682 Stretching (lower than 1715
(Ketone)
aliphatic).[1][2]

) Aromatic ring

1595, 1580 Stretching (Ar) breathing.[1]
reathing.

) Aryl alkyl ether

1265, 1040 Stretching (Methoxy).[1]
ethoxy).

] Methyl/Methylene
2950 — 2850 Stretching (Aliphatic) groups
550 — 780 Bendi 1,2,5-trisubstituted

- endin

9 (oop) benzene pattern.[1][2]

690, 750 Bendi 1,3-disubstituted
, endin

9 (oop) benzene pattern.[1][2]
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Mass Spectrometry (MS) Fragmentation Logic

In Electron Impact (El) ionization (70 eV), the molecule follows predictable cleavage pathways
driven by the stability of the acylium ion.[1]

Molecular lon (

): m/z 268 (Moderate intensity)

Primary Fragmentation Pathway ( -Cleavage)

The bond between the carbonyl carbon and the alpha-methylene is the weakest link due to the
stability of the resulting acylium ion.[2]

e Base Peak (m/z 135):
o Mechanism:

-cleavage adjacent to the carbonyl.[1][2]

o Fragment: 3-Methoxybenzoyl cation (

)-[11[2]

o Significance: This peak confirms the "left" side of the molecule (the methoxy-substituted
ring).[2]

e Tropylium Derivative (m/z 133/132):
o Mechanism: Cleavage of the benzyl bond on the "right" side.[2]
o Fragment: 2,5-Dimethylbenzyl cation
rearrangement to dimethyltropylium ion.[1][2]
e McLafferty Rearrangement (m/z 150):
o Mechanism: Transfer of a

-hydrogen (from the benzylic position of the dimethyl ring) to the carbonyl oxygen.[2]
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o Fragment: Enol of 3-methoxyacetophenone (
150) + 2,5-dimethylstyrene (
118).[1][2]
o Observation: This pathway competes with
-cleavage but is usually less intense in aromatic ketones compared to aliphatic ones.[1][2]

MS Logic Diagram

The following diagram visualizes the fragmentation logic for structural confirmation.

Base Peak: m/z 135
[3-MeO-Ph-COJ+

Major Path

Minor Path
> m/z 133

a-Cleavage
[Dimethylbenzyl]+

Molecular lon
(m/z 268)

McLafferty
Rearrangement

m/z 150
[3-MeO-Acetophenone Enol]+

Click to download full resolution via product page

Caption: Primary EI-MS fragmentation pathways. The formation of the m/z 135 acylium ion is
the dominant diagnostic event.[1][2]

Experimental Protocol: Sample Preparation for
Analysis

To ensure the data matches the theoretical values above, follow this rigorous preparation
protocol.

A. NMR Sample Prep[1][2]

e Solvent:
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(99.8% D) with 0.03% TMS.

e Concentration: Dissolve 10-15 mg of sample in 0.6 mL solvent.

« Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic salts (e.g.,
Pd/C fines from hydrogenation) which cause line broadening.[1]

o Shimming: Ensure distinct resolution of the aromatic doublets. If the 2,5-dimethyl signals
overlap, consider using

(Benzene-d6) to induce an aromatic solvent induced shift (ASIS), which often resolves
overlapping methyl signals.[1][2]

B. GC-MS Method[1][2][10]

e Column: HP-5MS or DB-5 (30 m x 0.25 mm, 0.25 um film).[1][2]
e Inlet Temp: 250°C.
e Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
e Oven Program:
o Hold 60°C for 1 min.
o Ramp 20°C/min to 280°C.
o Hold 5 min.

o Expectation: The product should elute after the chalcone precursor. If analyzing a reaction
mixture, the chalcone will have a higher retention time due to

interactions with the stationary phase.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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